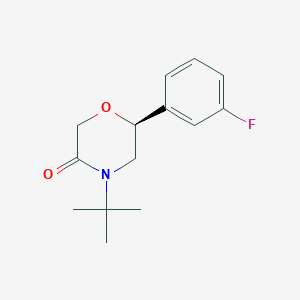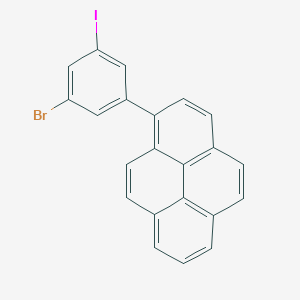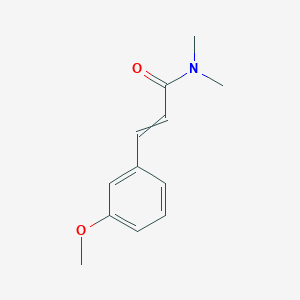
3-(3-Methoxyphenyl)-N,N-dimethylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methoxyphenyl)-N,N-dimethylprop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group attached to a prop-2-enamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-N,N-dimethylprop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enamine. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the desired product. The reaction conditions typically involve heating the mixture under reflux for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. For example, the use of palladium catalysts in Suzuki-Miyaura coupling reactions has been reported to be effective in the synthesis of similar compounds .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methoxyphenyl)-N,N-dimethylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(3-hydroxyphenyl)-N,N-dimethylprop-2-enamide.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: 3-(3-Hydroxyphenyl)-N,N-dimethylprop-2-enamide.
Reduction: 3-(3-Methoxyphenyl)-N,N-dimethylprop-2-enamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-Methoxyphenyl)-N,N-dimethylprop-2-enamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 3-(3-Methoxyphenyl)-N,N-dimethylprop-2-enamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied. In medicinal chemistry, it is often investigated for its ability to modulate signaling pathways involved in disease processes .
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Methoxyphenyl)-N,N-dimethylprop-2-enamine: Similar structure but with an amine group instead of an amide.
3-(3-Hydroxyphenyl)-N,N-dimethylprop-2-enamide: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Methoxyphenyl)-N,N-dimethylprop-2-enamide: Similar structure but with the methoxy group in the para position.
Uniqueness
3-(3-Methoxyphenyl)-N,N-dimethylprop-2-enamide is unique due to its specific substitution pattern and the presence of both methoxy and amide functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
920985-97-3 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
3-(3-methoxyphenyl)-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C12H15NO2/c1-13(2)12(14)8-7-10-5-4-6-11(9-10)15-3/h4-9H,1-3H3 |
Clave InChI |
HJINGKPUDHKQKH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C=CC1=CC(=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Benzenesulfinyl)ethenyl]naphthalene](/img/structure/B12616954.png)



![4-Ethoxy-6-(5-fluoro-2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12616967.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)butan-1-one](/img/structure/B12616968.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12616969.png)
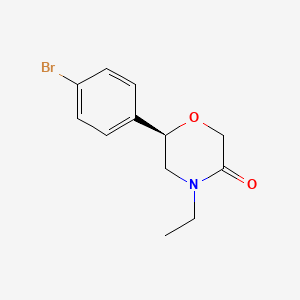
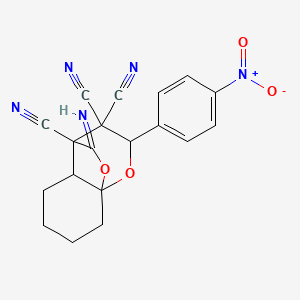
![(5R)-5-[(2-Methoxyanilino)(phenyl)methyl]furan-2(5H)-one](/img/structure/B12616986.png)
![2-[(2-Oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenol](/img/structure/B12616990.png)
